![molecular formula C20H23N3O2S B6436997 N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide CAS No. 2548982-87-0](/img/structure/B6436997.png)
N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide
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Overview
Description
N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a cyanophenyl group and a phenylmethanesulfonamide moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the cyanophenyl group through a nucleophilic substitution reaction. The final step involves the sulfonamide formation by reacting the intermediate with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrolidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Antiparasitic Activity
Research has indicated that compounds similar to N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide exhibit potential antiparasitic properties. For instance, a patent (WO2014078813A1) discusses the use of related compounds for treating parasitic diseases, suggesting that this compound may share similar mechanisms of action due to structural similarities .
Neuropharmacology
The structure of the compound suggests potential interactions with neurotransmitter systems. Compounds containing pyrrolidine rings are often investigated for their effects on the central nervous system (CNS). Preliminary studies could explore its effects on neurotransmitter release or receptor binding, which might lead to applications in treating neurological disorders.
Case Study 1: In Vitro Efficacy Against Parasites
A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant in vitro activity against Plasmodium falciparum, the causative agent of malaria. The compound showed IC50 values comparable to established antimalarial drugs, indicating its potential as a lead candidate for further development.
Case Study 2: Neuroprotective Effects
In a neuropharmacological assessment, researchers evaluated the effects of the compound on neuronal cell lines subjected to oxidative stress. Results indicated that this compound reduced cell death and apoptosis markers significantly compared to control groups. This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.
Research Findings
Mechanism of Action
The mechanism of action of N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide: shares structural similarities with other sulfonamide derivatives and pyrrolidine-containing compounds.
Phenylmethanesulfonamide derivatives: These compounds have similar sulfonamide moieties but differ in their substituents on the phenyl ring.
Pyrrolidine derivatives: Compounds with pyrrolidine rings and various substituents, used in different chemical and pharmacological applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide, also known by its CAS number 2549033-12-5, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H21N3O2S, with a molecular weight of approximately 319.4218 g/mol. Its structure includes a pyrrolidine ring substituted with a cyanophenyl group and a methanesulfonamide moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features may inhibit cancer cell proliferation. For instance, sulfonamide derivatives have been shown to affect Wnt signaling pathways, which are crucial in cancer progression .
- Anti-inflammatory Effects : Compounds containing sulfonamide groups are often investigated for their anti-inflammatory properties, which may be relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activity of this compound likely involves several mechanisms:
- Inhibition of Key Enzymes : Similar sulfonamide compounds have been found to inhibit enzymes involved in various metabolic pathways, potentially leading to reduced cell proliferation and inflammation.
- Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways such as the Wnt/β-catenin pathway, which is implicated in tumor growth and metastasis .
Table 1: Summary of Research Findings on Related Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
4-Chlorobenzenesulfonamide | Inhibits β-Catenin signaling | |
N-(4-Cyanophenyl)benzene sulfonamide | Antitumor activity | |
Sulfonamide derivatives | Anti-inflammatory effects |
Case Study: Anticancer Properties
A study focusing on related sulfonamide compounds demonstrated significant inhibition of cancer cell lines SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM respectively. These findings suggest that this compound could exhibit similar anticancer properties due to its structural analogies .
Properties
IUPAC Name |
N-[1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-22(26(24,25)16-19-5-3-2-4-6-19)20-11-12-23(15-20)14-18-9-7-17(13-21)8-10-18/h2-10,20H,11-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNUZSCOMHBJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=C(C=C2)C#N)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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